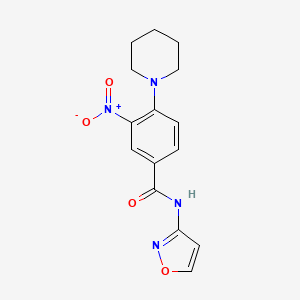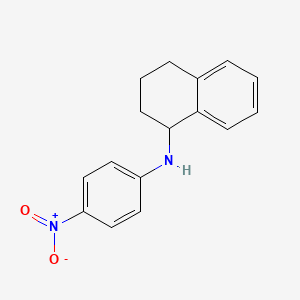
Azuleno(4,5-b)furan-2,9-dione, 3,3,7-tribromodecahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azuleno(4,5-b)furan-2,9-dione, 3,3,7-tribromodecahydro-: is a complex organic compound with the molecular formula C12H13Br3O3 and a molecular weight of 444.94 g/mol . This compound is characterized by its unique structure, which includes multiple bromine atoms and a fused ring system. It is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Azuleno(4,5-b)furan-2,9-dione, 3,3,7-tribromodecahydro- typically involves multiple steps, including bromination and cyclization reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes, followed by purification steps to isolate the desired product. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality material for research and development purposes.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of various oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms, producing less brominated analogs.
Substitution: The bromine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various carboxylic acids, while reduction can produce less brominated compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: In medicine, the compound and its derivatives could be investigated for their therapeutic potential, including their ability to interact with specific biological targets.
Industry: In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Azuleno(4,5-b)furan-2,9-dione, 3,3,7-tribromodecahydro- involves its interaction with specific molecular targets. The bromine atoms and the fused ring system play a crucial role in its reactivity and binding affinity. The exact pathways and targets can vary depending on the specific application and the derivatives being studied.
Comparación Con Compuestos Similares
- 3,3,7-tribromodecahydroazuleno(4,5-b)furan-2,9-dione
- Tribromodamsin
- Azuleno(4,5-b)furan-2,9-dione,3,3,7-tribromodecahydro
Uniqueness: The uniqueness of Azuleno(4,5-b)furan-2,9-dione, 3,3,7-tribromodecahydro- lies in its specific arrangement of bromine atoms and the fused ring system. This structure imparts distinct chemical properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
67810-46-2 |
|---|---|
Fórmula molecular |
C12H13Br3O3 |
Peso molecular |
444.94 g/mol |
Nombre IUPAC |
3,3,7-tribromo-4,5,6,6a,7,8,9a,9b-octahydro-3aH-azuleno[8,7-b]furan-2,9-dione |
InChI |
InChI=1S/C12H13Br3O3/c13-7-4-8(16)9-5(7)2-1-3-6-10(9)18-11(17)12(6,14)15/h5-7,9-10H,1-4H2 |
Clave InChI |
XFOXCTNPSMAGHA-UHFFFAOYSA-N |
SMILES |
C1CC2C(CC(=O)C2C3C(C1)C(C(=O)O3)(Br)Br)Br |
SMILES canónico |
C1CC2C(CC(=O)C2C3C(C1)C(C(=O)O3)(Br)Br)Br |
Sinónimos |
tribromodamsin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dihydro-2H-quinolin-1-yl-[5-(4-methoxyphenyl)-3-isoxazolyl]methanone](/img/structure/B1231714.png)
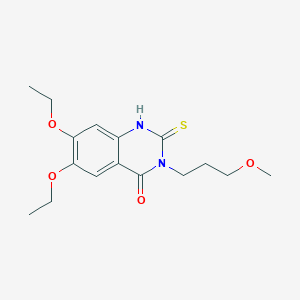
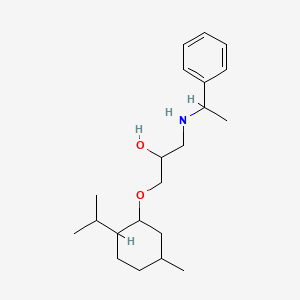
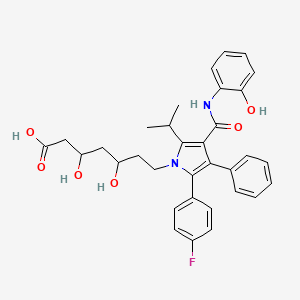
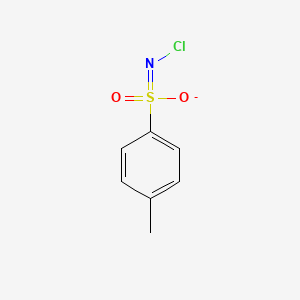
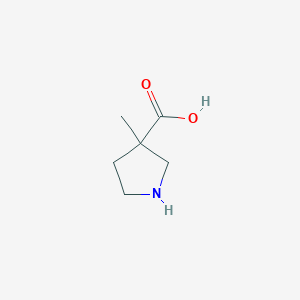
![2-[8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-1-purinyl]acetic acid methyl ester](/img/structure/B1231721.png)
![4-chloro-N-[3-(3-methyl-1-piperidinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide](/img/structure/B1231722.png)
![N-[1-(cyclohexylamino)-2-methyl-1-oxobutan-2-yl]-N-(2-furanylmethyl)-2-pyridinecarboxamide](/img/structure/B1231725.png)
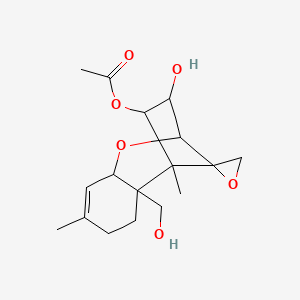
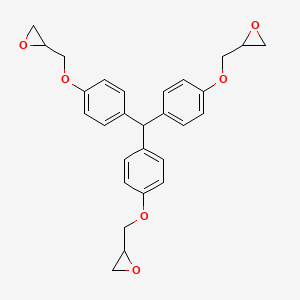
![1-(2-Fluorophenyl)-3-[[1-[(2-methylphenyl)methyl]-2-oxo-3-indolylidene]amino]thiourea](/img/structure/B1231733.png)
